molecular formula C7H12F3I B1597956 1,1,1-Trifluoro-3-iodoheptane CAS No. 89608-37-7

1,1,1-Trifluoro-3-iodoheptane

Cat. No. B1597956
CAS RN: 89608-37-7
M. Wt: 280.07 g/mol
InChI Key: RVZKLBTZKWTBRD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-iodoheptane is a fluorinated alkyl iodide with the molecular formula C7H12F3I . It has a molecular weight of 280.07000 .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, twelve hydrogen atoms, three fluorine atoms, and one iodine atom . The exact structure is not available in the retrieved information.


Physical And Chemical Properties Analysis

This compound has a density of 1.558g/cm3 and a boiling point of 184.2ºC at 760 mmHg . The melting point and flash point are not available .

Scientific Research Applications

Intermolecular Aggregates and Short Contact Studies

  • Perfluorocarbon-Hydrocarbon Aggregates : Research on 1-iodoperfluoroheptane, a compound closely related to 1,1,1-Trifluoro-3-iodoheptane, has shown its ability to form stable aggregates with tetramethylethylenediamine, characterized by exceptionally short N⋯I contacts. These findings highlight its potential in studying intermolecular interactions and designing novel materials with specific molecular architectures (Fontana et al., 2002).

Electrophilic Reagents in Organic Synthesis

  • Hypervalent Trifluoromethylthio-Iodine(III) Reagents : The development of hypervalent iodine(III) compounds, which can serve as electrophilic reagents for transferring trifluoromethylthio groups, suggests potential applications for this compound in facilitating similar transformations in organic synthesis (Yang et al., 2020).

Environmental Impacts and Greenhouse Gas Research

  • Environmental Hazards of Perfluoro-n-alkanes : Research into the environmental and health hazards of liquid perfluoro-n-alkanes, which are potent greenhouse gases, may provide a context for evaluating the impacts of this compound's decomposition products on health and environment (Tsai, 2009).

Advanced Materials and Polymer Science

  • Telomerization Reactions : The efficiency of heptafluoro-2-iodopropane in telomerization reactions, as a chain-transfer agent, suggests that this compound could be explored for similar roles in synthesizing models for fluorocarbon polymers, contributing to the development of materials with enhanced properties (Chambers et al., 1964).

Fluorination Chemistry and Radiopharmaceuticals

  • Spirocyclic Hypervalent Iodine(III)-Mediated Radiofluorination : The use of spirocyclic hypervalent iodine(III) complexes for the radiofluorination of non-activated and hindered aromatics highlights a potential application area for this compound in the synthesis of radiopharmaceuticals for PET imaging (Rotstein et al., 2014).

Safety and Hazards

1,1,1-Trifluoro-3-iodoheptane is classified as an irritant . The safety phrases include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1,1,1-trifluoro-3-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3I/c1-2-3-4-6(11)5-7(8,9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZKLBTZKWTBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382185
Record name 1,1,1-trifluoro-3-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89608-37-7
Record name 1,1,1-trifluoro-3-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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